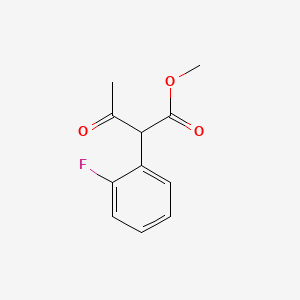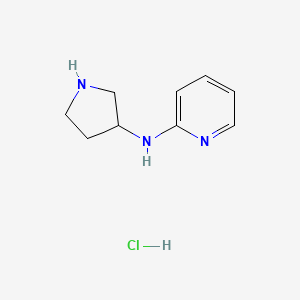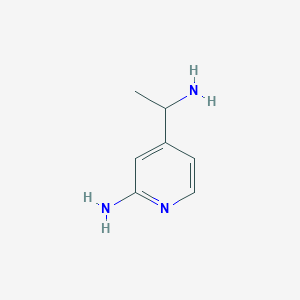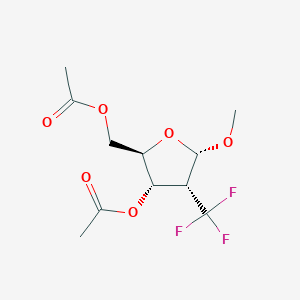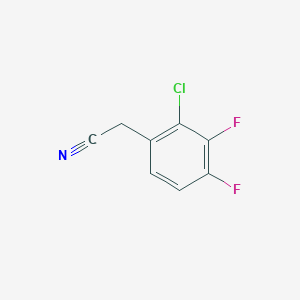
2-Chloro-3,4-difluorophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4ClF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-difluorophenylacetonitrile typically involves the reaction of 2-chloro-3,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4-difluorophenylacetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of amides, amines, or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Reduction: Primary amines.
Oxidation: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
2-Chloro-3,4-difluorophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4-difluorophenylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The chlorine and fluorine substituents can enhance its binding affinity and specificity for certain molecular targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylacetonitrile: Similar structure but lacks the chlorine substituent.
2-Chloro-3,6-difluorophenylacetonitrile: Similar structure with different fluorine substitution pattern.
2,4-Difluorophenylacetonitrile: Lacks the chlorine substituent and has fluorine atoms at different positions.
Uniqueness
2-Chloro-3,4-difluorophenylacetonitrile is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its reactivity and binding properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H4ClF2N |
|---|---|
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
2-(2-chloro-3,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-5(3-4-12)1-2-6(10)8(7)11/h1-2H,3H2 |
Clé InChI |
OTGHUCBOLAXTSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC#N)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)
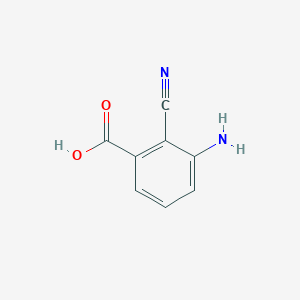
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)



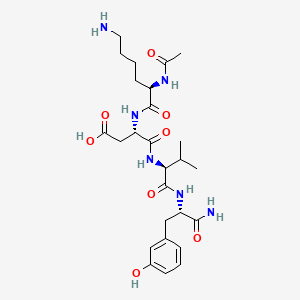


![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
